molecular formula C12H19N3 B14252249 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- CAS No. 440101-18-8

1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-

Cat. No.: B14252249
CAS No.: 440101-18-8
M. Wt: 205.30 g/mol
InChI Key: YINOKWXFYVFXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- is a chemical compound with a complex structure that includes both amine and pyridine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- typically involves multi-step organic reactions. One common method includes the alkylation of 2-methyl-1,2-propanediamine with a pyridine derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,2-propanediamine: A simpler analog with similar amine functionality.

    1,2-Diamino-2-methylpropane: Another related compound with comparable reactivity.

Uniqueness

1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

440101-18-8

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2-methyl-1-N-(5-prop-1-en-2-ylpyridin-2-yl)propane-1,2-diamine

InChI

InChI=1S/C12H19N3/c1-9(2)10-5-6-11(14-7-10)15-8-12(3,4)13/h5-7H,1,8,13H2,2-4H3,(H,14,15)

InChI Key

YINOKWXFYVFXNL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CN=C(C=C1)NCC(C)(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.